molecular formula C21H30N2O2 B2944997 3-(dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide CAS No. 1797560-71-4

3-(dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Cat. No.: B2944997
CAS No.: 1797560-71-4
M. Wt: 342.483
InChI Key: RWWDDQKSVKAQQD-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This chemically unique molecule incorporates a benzamide scaffold, a class of compounds known for its diverse biological activities, linked to a methoxy-substituted adamantane group. The adamantane moiety is a prized rigid, lipophilic cage structure frequently employed in rational drug design to enhance metabolic stability, improve binding affinity to hydrophobic protein pockets, and increase membrane permeability . N-substituted benzamide derivatives have been extensively investigated for their potential to interact with various biological targets. Specifically, compounds within this structural class have been identified as modulators of voltage-gated sodium channels (NaV), which are critical targets for the research of pain, epilepsy, and arrhythmias . The combination of the dimethylamino-benzamide unit with the adamantane scaffold is a strategic approach in molecular design. This approach, often involving the use of "cage" and "bridge" fragments, aims to create novel physiologically active substances by limiting conformational flexibility and optimizing the molecule's physicochemical properties . As such, this compound serves as a valuable chemical tool for researchers exploring new ligands for transmembrane ion channels and G-protein-coupled receptors, and for developing structure-activity relationships in the design of central nervous system (CNS)-active agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(dimethylamino)-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-23(2)19-6-4-5-16(12-19)20(24)22-13-21(25-3)17-8-14-7-15(10-17)11-18(21)9-14/h4-6,12,14-15,17-18H,7-11,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWDDQKSVKAQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Introduction of the Methoxyadamantane Moiety: The methoxyadamantane group can be introduced via a nucleophilic substitution reaction using 2-methoxyadamantane and an appropriate leaving group.

    Final Coupling: The final step involves coupling the dimethylamino group with the methoxyadamantane-substituted benzamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide core or the methoxyadamantane moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Features a 3-methylbenzamide core with a hydroxyl-containing tertiary alcohol substituent.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
  • Key Differences: Lacks the adamantane moiety and dimethylamino group. Contains an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H functionalization reactions .
  • Applications : Primarily explored for synthetic utility rather than biological activity.

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ()

  • Structure : Combines a benzamide core with a dihydrothiazolylidene ring system.
  • Methoxy and phenyl substituents differ spatially from the adamantane group in the target compound.
  • Crystallography : Structural analysis confirms planar geometry, with bond lengths and angles typical for benzamide derivatives .

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) ()

  • Structure : Contains a benzimidazole-thioacetamido side chain and a nitro-substituted benzamide.
  • Key Differences: Nitro groups enhance electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound. Benzimidazole moiety confers antimicrobial and anticancer activity, as shown in structure-activity relationship (SAR) studies .
  • Activity : Demonstrated moderate antimicrobial efficacy against S. aureus and E. coli.

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives (3a-3b) ()

  • Structure : Hybrid benzamide-benzimidazole compounds with hydrazone linkers.
  • Key Differences :
    • Hydrazide/hydrazone functionality enables Schiff base formation, absent in the adamantane-linked target compound.
    • Exhibited antifungal activity against C. albicans, attributed to the benzimidazole core .

2-Amino-N,3-dimethylbenzamide ()

  • Structure: Simplest analog with amino and methyl substituents.
  • Key Differences :
    • Minimal steric bulk compared to the adamantane-containing compound.
    • Serves as an intermediate in synthesizing bioactive molecules (e.g., antimicrobials, antivirals) .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Key Substituents Lipophilicity (LogP) Biological Activity
Target Compound ~375 (estimated) Adamantane, Dimethylamino High (predicted) Underexplored
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 221.3 Hydroxy, Methyl Moderate Synthetic utility
W1 () 478.5 Benzimidazole, Dinitrophenyl High Antimicrobial
2-Amino-N,3-dimethylbenzamide 178.2 Amino, Methyl Low Intermediate in drug synthesis

Mechanistic and Functional Insights

  • Adamantane Role : The adamantane group in the target compound likely enhances membrane permeability and metabolic stability, similar to adamantane-containing drugs like rimantadine .
  • Heterocyclic vs. Adamantane Scaffolds : Thiazole () and benzimidazole () derivatives prioritize planar interactions, while adamantane introduces three-dimensional bulk.

Biological Activity

3-(Dimethylamino)-N-[(2-methoxyadamantan-2-yl)methyl]benzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H29NO2, with a molecular weight of approximately 327.5 g/mol. The compound features a benzamide structure with a dimethylamino group and an adamantyl moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC21H29NO2
Molecular Weight327.5 g/mol
IUPAC NameThis compound
SMILESCCC1=CC=C(C=C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC

Research indicates that compounds similar to this compound may exert their effects through modulation of neurotransmitter systems, particularly by influencing serotonin and dopamine receptors. This mechanism is crucial for its potential applications in treating neurological disorders.

Antidepressant and Anxiolytic Effects

Studies have shown that compounds with similar structures can exhibit antidepressant and anxiolytic properties. For instance, the modulation of serotonin receptors can lead to increased serotonin levels in the brain, which is associated with improved mood and reduced anxiety symptoms.

Anticancer Potential

Recent investigations into the anticancer properties of related compounds suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the adamantane structure is believed to enhance cell membrane permeability, facilitating drug delivery to target sites within tumors.

Case Studies

  • Case Study: Antidepressant Activity
    • In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive behaviors compared to control groups. Behavioral assessments indicated an increase in locomotor activity and decreased immobility in forced swim tests.
  • Case Study: Anticancer Efficacy
    • A study evaluated the cytotoxic effects of related benzamide derivatives on various cancer cell lines. Results demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.

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